N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC16322519
Molecular Formula: C17H20N4O3S
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O3S |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | N-(3-methylsulfanylphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H20N4O3S/c1-25-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-24-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22) |
| Standard InChI Key | ZMJVBSRDRSESQX-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3 |
Introduction
N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound characterized by its unique molecular structure, which integrates a methylsulfanyl group, a morpholine ring, and a pyridazinone core. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Synthesis and Characterization
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves:
-
Starting Materials: A methylsulfanyl-substituted aniline derivative and a pyridazinone precursor.
-
Reaction Steps:
-
Amidation reaction to link the phenyl and pyridazinone groups.
-
Introduction of the morpholine moiety via nucleophilic substitution.
-
-
Characterization Techniques:
-
NMR Spectroscopy: Confirms the chemical shifts associated with aromatic protons, amide groups, and the morpholine ring.
-
Mass Spectrometry (MS): Verifies the molecular weight.
-
IR Spectroscopy: Identifies functional groups such as amides (C=O stretching at ~1650 cm⁻¹).
-
Pharmacological Potential
Preliminary studies suggest that compounds with similar structural motifs exhibit diverse biological activities:
-
Anticancer Activity: Pyridazinone derivatives are known for their cytotoxic effects on cancer cell lines by inhibiting specific enzymes or pathways .
-
Anti-inflammatory Properties: The presence of sulfur-containing groups often enhances anti-inflammatory potential .
-
Antimicrobial Activity: Morpholine-containing compounds have shown efficacy against bacterial and fungal pathogens .
Further research is required to evaluate this compound's specific activity profiles through in vitro and in vivo studies.
Molecular Docking Studies
Computational docking studies can predict the interaction of this compound with biological targets:
-
Target Enzymes: Kinases and oxidoreductases are plausible targets due to the pyridazinone core.
-
Binding Affinity: The morpholine ring may enhance hydrogen bonding interactions with active site residues.
-
Predicted Activity: Potential inhibitors of enzymes involved in inflammation or cancer progression.
Applications in Medicinal Chemistry
The incorporation of diverse functional groups in N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide makes it a versatile scaffold for drug development:
-
Lead Optimization: Modifications to the methylsulfanyl group or morpholine ring could improve potency and selectivity.
-
Prodrug Strategy: Enhancing solubility or stability for better pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume